molecular formula C17H23N5O2 B4059815 1-cyclohexyl-N-[3-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide

1-cyclohexyl-N-[3-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4059815
M. Wt: 329.4 g/mol
InChI Key: JKPFYCHKGLSROE-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-[3-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.18517499 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Derivative Synthesis

Heterocyclic compounds, including those with triazole rings, are synthesized using palladium-catalyzed oxidative cyclization-alkoxycarbonylation, leading to various derivatives like tetrahydrofuran, dioxolane, and oxazoline derivatives. These syntheses are crucial for developing pharmaceuticals and materials science applications (Bacchi et al., 2005).

Multidentate Carbohydrate-Triazole Ligands

The creation of novel multidentate ligands through "click chemistry" has been demonstrated, showing the versatility of triazole compounds in ligand synthesis. These ligands have potential applications in catalysis and molecular recognition (Ziegler & Hermann, 2008).

Spiro Derivatives and Multicomponent Reactions

The synthesis of new spiro derivatives of dihydro-1,2,3-triazolo[1,5-a]pyrimidine showcases the utility of 1,2,3-triazoles in constructing complex molecular architectures, which could be beneficial for drug development and materials science (Gladkov et al., 2018).

Click Chemistry in Ligand Development

The use of click chemistry in developing 1,2,3-triazole ligands for palladium and platinum complexes illustrates the potential of triazole compounds in creating new metal-organic frameworks and catalytic systems (Schweinfurth et al., 2011).

Antitumor and Antimicrobial Activities

Research into enaminones as building blocks for synthesizing substituted pyrazoles and their activities against tumors and microbes highlights the potential therapeutic applications of triazole-related compounds (Riyadh, 2011).

Properties

IUPAC Name

1-cyclohexyl-N-(3-pyridin-3-yloxypropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c23-17(19-10-5-11-24-15-8-4-9-18-12-15)16-13-22(21-20-16)14-6-2-1-3-7-14/h4,8-9,12-14H,1-3,5-7,10-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPFYCHKGLSROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)C(=O)NCCCOC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-cyclohexyl-N-[3-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide
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1-cyclohexyl-N-[3-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide
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1-cyclohexyl-N-[3-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.